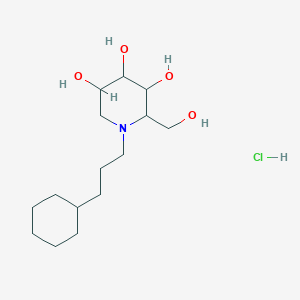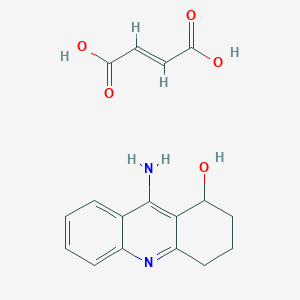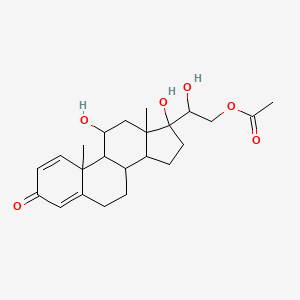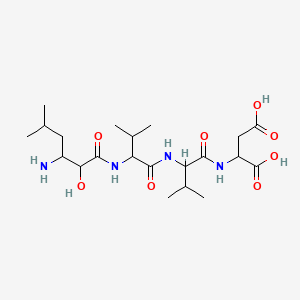
4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- is a synthetic compound characterized by its unique molecular structure, which includes a 1,2,3,4-tetrahydroisoquinoline ring fused with a phenyl group . This compound plays a crucial role in the development of medications, particularly in the synthesis of Solifenacin metabolites .
準備方法
The synthesis of 4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- involves several synthetic routes and reaction conditions. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydro isoquinoline derivatives . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of isoquinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .
科学的研究の応用
4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals, including Solifenacin metabolites . In biology, it has been studied for its potential neuroprotective effects and its role as a dopamine β-hydroxylase inhibitor . In medicine, it is being explored for its potential use in the treatment of neurodegenerative disorders such as Parkinson’s disease . Additionally, it has applications in the industry as a building block for the synthesis of other complex organic molecules .
作用機序
The mechanism of action of 4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting the activity of dopamine β-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine from dopamine . This inhibition leads to an increase in dopamine levels, which can have neuroprotective effects and potentially alleviate symptoms of neurodegenerative disorders . The compound’s unique structure allows it to interact with specific receptors and enzymes, making it a valuable tool in medicinal chemistry research .
類似化合物との比較
4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and its derivatives . These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of 4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- lies in its specific phenyl substitution, which imparts distinct chemical and biological properties . Other similar compounds include 1-phenyl-1,2,3,4-tetrahydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline .
特性
分子式 |
C15H15NO |
|---|---|
分子量 |
225.28 g/mol |
IUPAC名 |
(1S,4S)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C15H15NO/c17-14-10-16-15(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9,14-17H,10H2/t14-,15+/m1/s1 |
InChIキー |
CJDAAEDVKRKQSN-CABCVRRESA-N |
異性体SMILES |
C1[C@H](C2=CC=CC=C2[C@@H](N1)C3=CC=CC=C3)O |
正規SMILES |
C1C(C2=CC=CC=C2C(N1)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-methoxy-acetic acid](/img/structure/B12293103.png)


![6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid](/img/structure/B12293137.png)

![N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12293148.png)
![3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293149.png)
![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B12293150.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12293151.png)
![Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12293172.png)

